FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Overview
Description
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, has a molecular formula of C27H22N2O4 and a molecular weight of 438.49 . It is used as a reactant involved in the synthesis of molecules for biological studies .
Molecular Structure Analysis
The molecular structure of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is complex, with a heavy atom count of 33 .Chemical Reactions Analysis
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is involved in the synthesis of various molecules for biological studies . It has been used in the synthesis of cytotoxic and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Physical And Chemical Properties Analysis
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid has a molecular weight of 438.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its rotatable bond count is 4 . The exact mass and monoisotopic mass are 438.15795719 g/mol . The topological polar surface area is 82.6 Ų .Scientific Research Applications
Peptide Chemistry and Hydrogel Formation
The FMOC group is commonly used for protecting amino acids during peptide synthesis. FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid derivatives may find applications in peptide chemistry. Moreover, FMOC-based hydrogels have been investigated for drug delivery and tissue engineering .
Safety and Hazards
The safety information available indicates that FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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